4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-5-11-25(12-6-2)30(27,28)18-9-7-17(8-10-18)21(26)24-22-23-19-14-15(3)13-16(4)20(19)29-22/h5-10,13-14H,1-2,11-12H2,3-4H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVHPNFMJQCYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoic acid derivative with an amine under dehydrating conditions.
Introduction of the Diallylsulfamoyl Group: This step involves the reaction of the benzamide intermediate with diallylamine and a sulfonyl chloride derivative.
Attachment of the Dimethylbenzo[d]thiazolyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable benzo[d]thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, 4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers might investigate its interactions with biological targets and its effects on cellular pathways.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Its structural features might be optimized to enhance its pharmacological properties and reduce toxicity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or inhibit essential enzymes. In the case of anticancer activity, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Implications
- Contradictions : While para-substituted benzamides generally enhance activity (), excessive bulk from diallyl groups may reduce ZAC antagonism, necessitating further in vitro validation .
- Therapeutic Potential: Similar compounds show promise as enzyme inhibitors (), ion channel modulators (), and adjuvants (), suggesting broad applicability for the target compound.
Biological Activity
4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide, also known as DASBB, is a synthetic organic compound classified under sulfonamides. It has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article delves into the biological activity of DASBB, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C22H23N3O3S2
Molecular Weight : 441.56 g/mol
CAS Number : 896676-77-0
Physical Appearance : Yellowish-white crystalline solid
Melting Point : 90-94°C
Solubility : Soluble in polar solvents like DMSO and DMF; insoluble in non-polar solvents.
The compound features a complex structure that includes a benzamide group, a benzo[d]thiazole moiety, and a diallylsulfamoyl group. These structural components are crucial for its biological activity.
Antibacterial Activity
DASBB has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it inhibits bacterial growth effectively, making it a candidate for further development in antimicrobial therapies.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Antifungal Activity
Research also indicates that DASBB exhibits antifungal activity. It has been tested against various fungal strains with notable results.
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Candida albicans | 20 | 50 |
| Aspergillus niger | 16 | 50 |
Anticancer Activity
DASBB has demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15 |
| MCF-7 | 10 |
The biological activity of DASBB is primarily attributed to its interaction with specific enzymes and receptors involved in cellular processes. Studies suggest that it may inhibit key enzymes responsible for DNA replication and cell division in bacteria and cancer cells.
Toxicity and Safety
Toxicity assessments indicate that DASBB exhibits low toxicity in vitro on human cell lines. However, comprehensive in vivo studies are necessary to establish its safety profile fully.
Applications in Research
DASBB's unique structure and biological properties make it a valuable compound in various fields:
- Pharmaceuticals : Potential development as an antibiotic or anticancer agent.
- Agriculture : Possible use as a fungicide or bactericide.
- Materials Science : Synthesis of functionalized polymers.
Current State of Research
Ongoing studies focus on optimizing the synthesis of DASBB derivatives with enhanced biological activities. Researchers are also exploring its mechanisms of action to better understand its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
